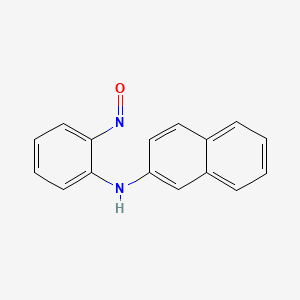
N-(2-Nitrosophenyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrosophenyl)naphthalen-2-amine is an organic compound with the molecular formula C16H12N2O It is a derivative of naphthalen-2-amine, where a nitroso group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrosophenyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with nitrosating agents. One common method is the reaction of naphthalen-2-amine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
3.2. Photolysis
Nitrosamines are known to undergo photolysis, leading to the cleavage of the N-N bond . While N-(2-Nitrosophenyl)naphthalen-2-amine is not a nitrosamine, the nitroso group might exhibit similar photolytic behavior, potentially leading to the formation of radicals or other reactive species.
3.3. Redox Reactions
The nitroso group can participate in redox reactions, potentially being reduced to an amine or oxidized further. These reactions could be influenced by the presence of the naphthylamine moiety.
Spectroscopic Analysis
Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for identifying and characterizing compounds like this compound. For example, the IR spectrum might show characteristic bands for the nitroso group and the aromatic rings, while NMR would provide detailed structural information.
Antimicrobial Activity
Some naphthylamine derivatives have been studied for their antimicrobial properties . Although there is no specific data on this compound, related compounds might exhibit similar activities, which could be explored through biological assays.
Data Table: Spectroscopic Data for Related Compounds
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
N-(2-Nitrosophenyl)naphthalen-2-amine serves as a critical intermediate in the synthesis of various organic compounds. It can participate in reactions that yield benzoquinoline derivatives when reacted with naphthalen-2-amine, showcasing its versatility in forming complex structures . Additionally, it has been utilized in synthesizing functionalized compounds through condensation reactions, highlighting its role as a building block in organic chemistry .
Dye Manufacturing
The compound is also employed in the production of dyes and pigments. Its derivatives are integral to the dye industry, particularly in creating vibrant colors for textiles and plastics. The synthesis of azo dyes often involves compounds like this compound due to their reactive nitroso group .
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of naphthylamine exhibit significant antimicrobial activity. This compound analogs have been synthesized to evaluate their efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .
Antitumor Activity
There is growing evidence suggesting that this compound and its derivatives possess antitumor properties. Investigations into their mechanism of action have revealed that they can induce apoptosis in cancer cells, providing a basis for their use in cancer therapy . The structural features of naphthalene derivatives contribute to their biological activity, enhancing their potential as therapeutic agents.
Toxicological Studies
Biomarkers for Exposure Assessment
this compound has been studied as a biomarker for exposure to nitrosamines and related compounds. Its presence in biological samples can indicate exposure to hazardous environments, such as those found in certain industrial settings . For instance, studies have linked urinary concentrations of related compounds to occupational exposure among workers handling aromatic amines, underscoring the importance of monitoring these substances for health assessments .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(2-Nitrosophenyl)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A related compound with similar structural features but lacking the nitroso group.
Naphthalen-2-amine: The parent compound without the nitroso substitution.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative with different substituents on the naphthalene ring
Uniqueness
N-(2-Nitrosophenyl)naphthalen-2-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
144441-83-8 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(2-nitrosophenyl)naphthalen-2-amine |
InChI |
InChI=1S/C16H12N2O/c19-18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
AXROFWAPSYXWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















